molecular formula C13H22N2S B13015509 5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine

5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine

Cat. No.: B13015509
M. Wt: 238.39 g/mol
InChI Key: BBXJFAJPRDRGKS-UHFFFAOYSA-N
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Description

5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine is an organic compound that features a pyridine ring substituted with a tert-butylthio group, an isopropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine typically involves the introduction of the tert-butylthio group onto a pyridine ring. One common method is the reaction of a pyridine derivative with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like thiolates or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The tert-butylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine is unique due to the combination of its tert-butylthio group and pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications and industrial uses.

Properties

Molecular Formula

C13H22N2S

Molecular Weight

238.39 g/mol

IUPAC Name

5-tert-butylsulfanyl-4-methyl-N-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C13H22N2S/c1-9(2)15-12-7-10(3)11(8-14-12)16-13(4,5)6/h7-9H,1-6H3,(H,14,15)

InChI Key

BBXJFAJPRDRGKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1SC(C)(C)C)NC(C)C

Origin of Product

United States

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